molecular formula C16H18BrNO3 B2833774 N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline CAS No. 664319-33-9

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline

Cat. No. B2833774
CAS RN: 664319-33-9
M. Wt: 352.228
InChI Key: CJWWIDAADWECBT-UHFFFAOYSA-N
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Description

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline, commonly known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the NBOMe family of compounds. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to induce profound psychedelic experiences.

Scientific Research Applications

1. Use in Analytical Methods A study by Poklis et al. (2014) details the use of a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detection and quantification in a clinical context. This indicates the utility of such compounds in analytical chemistry, particularly in toxicology studies.

2. Antioxidant Properties A study conducted by Balaydın et al. (2010) explores the synthesis and antioxidant properties of bromophenols, including derivatives of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline. The research indicates that these compounds demonstrate effective antioxidant power, which could have implications for their use in medicinal chemistry and as potential therapeutic agents.

3. Photostabilization in Polymer Science In the field of polymer science, research by Balakit et al. (2015) has shown that certain thiophene derivatives, related to N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline, can effectively reduce the level of photodegradation in poly(vinyl chloride) (PVC) films. This suggests potential applications of these compounds as photostabilizers in the polymer industry.

4. Corrosion Inhibition Research by Assad et al. (2015) demonstrates the application of a synthesized compound similar to N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline as an effective corrosion inhibitor for zinc metal in hydrochloric acid solution. This highlights the potential use of such compounds in industrial corrosion prevention.

properties

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-19-13-6-4-12(5-7-13)18-10-11-8-14(17)16(21-3)15(9-11)20-2/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWWIDAADWECBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline

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